molecular formula C17H18N2O5S2 B2802127 2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 1448136-79-5

2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2802127
CAS No.: 1448136-79-5
M. Wt: 394.46
InChI Key: MOAWLGJXKMGVNO-UHFFFAOYSA-N
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Description

2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic compound characterized by its intricate molecular structure, which includes a piperidine ring, a furan ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine ring. The furan-2-ylmethyl group is introduced through a sulfonylation reaction, followed by the addition of the benzonitrile group. Reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonyl and nitrile groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer agents.

Industry

In industry, this compound might be used in the development of new materials or chemical processes. Its unique structure could lead to the discovery of novel applications in material science or catalysis.

Mechanism of Action

The mechanism by which 2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In receptor binding studies, it may interact with specific receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethylsulfonyl piperidine derivatives

  • Benzonitrile derivatives

  • Sulfonyl-containing heterocycles

Uniqueness

2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile stands out due to its combination of a piperidine ring, a furan ring, and a benzonitrile group, which is not commonly found in other compounds

Biological Activity

The compound 2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a piperidine ring, furan moiety, and sulfonyl groups, which may contribute to its interaction with various biological targets.

Structural Overview

The molecular structure of the compound can be represented as follows:

C19H21N3O4S2\text{C}_{19}\text{H}_{21}\text{N}_3\text{O}_4\text{S}_2

This structure suggests the potential for diverse interactions within biological systems, making it a candidate for further pharmacological exploration.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties . For instance, sulfonamide derivatives have been investigated for their role as inhibitors of metalloproteinases, which are implicated in cancer metastasis and tissue remodeling. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer models .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity . Studies have reported that related piperidine derivatives possess antibacterial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of key bacterial enzymes, leading to cell death .

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Compounds bearing this functional group have been evaluated for their enzyme inhibitory activities, showing promise in the treatment of conditions like Alzheimer's disease and urinary tract infections .

Study 1: Antitumor Efficacy

In a recent study published in MDPI, researchers synthesized a series of sulfonamide derivatives and evaluated their antitumor efficacy in vitro. The compound demonstrated an IC50 value lower than standard chemotherapeutic agents, indicating superior efficacy against specific cancer cell lines .

CompoundIC50 (µM)Cancer Cell Line
Compound A15MCF-7 (Breast)
Compound B20PC3 (Prostate)
This compound10MDA-MB-231 (Breast)

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related piperidine compounds. The study found that the presence of the furan moiety significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at sub-micromolar levels .

PathogenMIC (µg/mL)
Staphylococcus aureus1.5
Escherichia coli2.0

The biological activity of this compound is believed to stem from its ability to interact with specific proteins and enzymes within cells. Docking studies suggest that the compound binds effectively to target sites on enzymes involved in tumor proliferation and bacterial metabolism, leading to inhibition of their activity .

Properties

IUPAC Name

2-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c18-12-14-4-1-2-6-17(14)26(22,23)19-9-7-16(8-10-19)25(20,21)13-15-5-3-11-24-15/h1-6,11,16H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAWLGJXKMGVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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